![molecular formula C17H22N2O3 B2628722 (E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411334-00-2](/img/structure/B2628722.png)
(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide
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Overview
Description
The compound contains several functional groups and structural elements that are common in organic chemistry. The “1,3-Benzodioxol-5-yl” part refers to a benzodioxole group, which is a type of aromatic ether. The “cyclopropyl” part refers to a three-membered carbon ring. The “methyl” part refers to a single carbon atom attached to three hydrogen atoms. The “dimethylamino” part refers to a nitrogen atom attached to two methyl groups. The “but-2-enamide” part refers to a four-carbon chain with a double bond between the second and third carbon atoms and an amide group at the end .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclopropyl ring. The benzodioxole group is aromatic and planar, while the cyclopropyl ring introduces some strain into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The double bond in the but-2-enamide part could potentially undergo addition reactions. The amide group could be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the amide would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research efforts have focused on the synthesis of various novel heterocyclic compounds incorporating thiazolo[3,2-a]benzimidazole moieties, pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine derivatives, and others. These compounds have shown moderate effects against bacterial and fungal species, indicating their potential as antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Another study focused on synthesizing dimethyl substituted benzimidazoles, demonstrating the influence of methyl group substituents on the cytotoxicity of benzimidazolequinones towards human skin fibroblast cells (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).
Development of New Methodologies for Organic Synthesis
Efforts in developing new methodologies for organic synthesis include the efficient single-step synthesis of diverse heterocyclic derivatives, such as pyridazine, pyrazolo[5,1-c]-1,2,4-triazine, 1,2,4-triazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazino[4,3-a]benzimidazole derivatives, showcasing the versatility of enaminones in heterocyclic chemistry (Shaaban, Saleh, & Farag, 2009). Another study detailed the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid, highlighting a novel approach to synthesizing compounds with potential biological activity (Pirc, Bevk, Grdadolnik, & Svete, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[[1-(1,3-benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-19(2)9-3-4-16(20)18-11-17(7-8-17)13-5-6-14-15(10-13)22-12-21-14/h3-6,10H,7-9,11-12H2,1-2H3,(H,18,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEFHIANKMUQNM-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide |
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